molecular formula C17H16N2O6 B2742413 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1448132-46-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2742413
CAS No.: 1448132-46-4
M. Wt: 344.323
InChI Key: VWOITIQIRWMZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound characterized by a benzodioxole moiety linked via an oxygen atom to a but-2-ynyl chain, which is further connected to an acetamide group bearing a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-15(10-19-16(21)5-6-17(19)22)18-7-1-2-8-23-12-3-4-13-14(9-12)25-11-24-13/h3-4,9H,5-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOITIQIRWMZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound's unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine derivative, which may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O6C_{24}H_{23}N_{3}O_{6}, with a molecular weight of 449.5 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight449.5 g/mol
CAS Number1448030-83-8

Anticancer Activity

Research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzo[d][1,3]dioxole derivatives possess anticancer properties through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds were tested using the Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action : The anticancer effects are attributed to:
    • EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
    • Induction of Apoptosis : Evaluated through annexin V-FITC assays and mitochondrial pathway assessments involving proteins like Bax and Bcl-2 .
    • Cell Cycle Arrest : Studies showed alterations in cell cycle progression in treated cells.

Anti-inflammatory Activity

Compounds containing the benzo[d][1,3]dioxole structure often demonstrate anti-inflammatory properties. The sulfonamide moiety present in related compounds has been associated with inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential therapeutic applications in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Cytotoxicity Studies : A study on benzodioxole derivatives showed promising results against solid tumor cell lines with varying degrees of cytotoxicity. Compounds demonstrated IC50 values ranging from 26 to 65 µM against different cancer types .
  • In Vivo Studies : In vivo experiments involving diabetic mouse models indicated that some derivatives exhibited significant α-amylase inhibition, suggesting potential applications in managing diabetes alongside their anticancer properties .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives of sulfonamides have shown the ability to inhibit tumor growth by targeting pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Applications

The sulfonamide group present in the compound is often associated with anti-inflammatory properties. The mechanism of action typically involves the inhibition of specific enzymes related to inflammatory pathways. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Antidiabetic Potential

Recent studies have explored the potential of benzodioxole derivatives as inhibitors of enzymes like α-amylase, which plays a critical role in carbohydrate metabolism. Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have shown promising results in inhibiting α-amylase activity, indicating their potential use in managing diabetes and obesity .

Case Study 1: Anticancer Activity

A study conducted on benzodioxole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The research highlighted that these compounds could serve as effective agents in targeted cancer therapies due to their selective cytotoxicity against malignant cells while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of sulfonamide derivatives, researchers found that these compounds significantly reduced inflammation markers in animal models. This study supports the potential use of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-2-(2,5-dioxopyrrolidin-1-yyl)acetamide in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Key Differences :

  • Linker Flexibility : Piperazine derivatives use flexible ethyl or methylene bridges, whereas the target compound employs a rigid but-2-ynyl spacer.
  • Substituent Effects : Halogenated aryl groups (e.g., 2,4-difluoro, 3-chloro) in piperazine derivatives may enhance lipophilicity and binding to hydrophobic pockets, contrasting with the target’s pyrrolidinedione, which offers hydrogen-bonding sites.
  • Melting Points : Piperazine derivatives generally exhibit higher melting points (164–203°C) compared to acetamide-based compounds (see §2.2), likely due to ionic interactions in their HCl salt forms .

Acetamide Derivatives with Benzodioxole Moieties

Thiadiazole-Substituted Acetamide

  • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (): Yield 78%, mp 171–172°C.
    • Shares the benzodioxole-oxygen-acetamide core with the target compound but replaces pyrrolidinedione with a methylthio-thiadiazole group. The thiadiazole may confer metabolic stability and metal-binding capacity.

Triazole-Linked Acetamide

  • 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (): Synthesized via EDC/DMAP coupling.

Phenethyl Acetamides

  • N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide (): Features a phenethyl spacer and benzyloxy group, differing from the target’s alkyne and pyrrolidinedione motifs.

Key Differences :

  • Functional Groups : The target’s pyrrolidinedione is unique among compared acetamides, which utilize thiadiazole, triazole, or benzyloxy substituents.
  • Synthetic Yields : Acetamide derivatives generally exhibit higher yields (65–82%) compared to piperazine-based compounds (55–78%), possibly due to milder reaction conditions .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

Compound Class Example Structure Yield (%) Melting Point (°C) Key Substituents
Target Compound N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - - Pyrrolidinedione, But-2-ynyl
Piperazine Derivatives 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 67 169–170 2,4-Difluorophenyl
Thiadiazole Acetamide 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide 78 171–172 Methylthio-thiadiazole
Triazole Acetamide 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide - - Triazole, Methoxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.